molecular formula C21H19NO B12005212 N-(2,2-Diphenylethyl)benzamide CAS No. 77198-90-4

N-(2,2-Diphenylethyl)benzamide

Cat. No.: B12005212
CAS No.: 77198-90-4
M. Wt: 301.4 g/mol
InChI Key: WAXQWMPXAGQXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Diphenylethyl)benzamide is an organic compound with the molecular formula C21H19NO. It is a benzamide derivative where the amide nitrogen is substituted with a 2,2-diphenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-Diphenylethyl)benzamide can be synthesized through the reaction of 2,2-diphenylethan-1-amine with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

C6H5COCl+C6H5CH2CH2NH2C6H5CONHCH2CH2C6H5+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​COCl+C6​H5​CH2​CH2​NH2​→C6​H5​CONHCH2​CH2​C6​H5​+HCl

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using aqueous solutions to avoid the use of organic solvents, which simplifies the post-treatment process and reduces environmental pollution .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diphenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2-Diphenylethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Diphenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. This inhibition can lead to various biological effects, including apoptosis or modulation of signaling pathways .

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)benzamide can be compared with other benzamide derivatives, such as:

  • N-Phenylbenzamide
  • N-(2,5-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide
  • N-Cyclohexyl-2-(2-phenylethyl)benzamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its 2,2-diphenylethyl group, which provides distinct steric and electronic properties .

Properties

CAS No.

77198-90-4

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2,2-diphenylethyl)benzamide

InChI

InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23)

InChI Key

WAXQWMPXAGQXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.